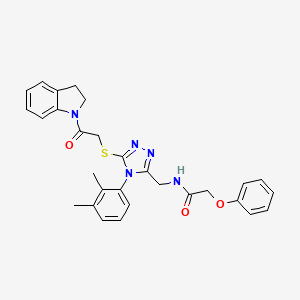
N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C29H29N5O3S and its molecular weight is 527.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, commonly referred to as a triazole derivative, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a triazole ring and various functional groups, which contribute to its biological activity.
The compound's molecular formula is C24H25N3O2S, with a molecular weight of 419.5 g/mol. Its structure includes:
- A triazole moiety known for its diverse biological activities.
- An indoline component that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and modulating receptor activities. Specifically, it may exhibit:
- Antimicrobial activity by inhibiting fungal and bacterial growth.
- Anti-inflammatory properties , potentially through the inhibition of cyclooxygenase (COX) enzymes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) assays indicated effective inhibition against several strains of bacteria and fungi. The MIC values ranged from 1 to 10 µg/mL, showcasing its potency.
Anti-inflammatory Activity
Research indicates that this compound may also act as an anti-inflammatory agent:
- COX Inhibition : Preliminary data suggest that it inhibits COX-II activity with an IC50 value of approximately 1.33 µM, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib (IC50 = 0.4 µM) .
Anticonvulsant Activity
A study on similar triazole derivatives reported anticonvulsant effects, suggesting potential neuroprotective properties:
- Compounds with related structures showed significant reductions in seizure frequency in animal models, indicating a promising avenue for further research .
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Case Study on COX Inhibition : A series of derivatives were synthesized and tested for COX-II selectivity. The most potent compound exhibited an IC50 value significantly lower than existing therapies .
- Anticonvulsant Evaluation : A study evaluated the anticonvulsant effects of indole-triazine derivatives, finding promising results in reducing seizure activity in rodent models .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2S |
| Molecular Weight | 419.5 g/mol |
| Antimicrobial MIC | 1 - 10 µg/mL |
| COX-II IC50 | 1.33 µM |
| Anticonvulsant Activity | Significant reduction in seizures |
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-20-9-8-14-24(21(20)2)34-26(17-30-27(35)18-37-23-11-4-3-5-12-23)31-32-29(34)38-19-28(36)33-16-15-22-10-6-7-13-25(22)33/h3-14H,15-19H2,1-2H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNKVLJLJIIDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














